Leucocrystal Violet-d6

Catalog No.
S1782878
CAS No.
1173023-92-1
M.F
C25H31N3
M. Wt
379.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucocrystal Violet-d6

CAS Number

1173023-92-1

Product Name

Leucocrystal Violet-d6

IUPAC Name

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

Molecular Formula

C25H31N3

Molecular Weight

379.6 g/mol

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3

InChI Key

OAZWDJGLIYNYMU-WFGJKAKNSA-N

SMILES

Array

Synonyms

4,4’,4’’-Methylidynetris[N,N-dimethylbenzenamine-d6; 4,4’,4’’-Methylidynetris[N,N-dimethylaniline-d6; 4,4’,4’’-(Hexamethyltriamino)triphenylmethane-d6; Leuco Basic Violet 3-d6; Leucocrystal Violet-d6; Leucomethyl Green-d6; NSC 7338-d6; Tris[4-(dimet

Leucocrystal Violet-d6 is a deuterated analog of leucocrystal violet dye.

Leucocrystal Violet-d6 (LCV-d6) is a hexadeuterated stable isotope-labeled (SIL) analog of leucocrystal violet, the primary leuco-metabolite of the triphenylmethane dye crystal violet. Featuring a precise M+6 mass shift, LCV-d6 is engineered exclusively as an internal standard for isotope dilution mass spectrometry, including LC-MS/MS and GC-MS platforms. In regulated food safety, environmental, and forensic testing, triphenylmethane dyes and their metabolites are notoriously susceptible to severe matrix-induced ion suppression and highly variable extraction recoveries. By co-eluting with the target unlabeled LCV analyte, LCV-d6 perfectly mimics its physicochemical and chromatographic behavior, enabling analytical chemists to accurately normalize extraction losses and matrix effects in complex biological matrices such as aquaculture tissues [1].

Substituting LCV-d6 with generic internal standards or relying solely on external calibration curves fundamentally compromises quantitative integrity in complex matrices. Triphenylmethane dyes and their reduced leuco-metabolites exhibit highly divergent extraction efficiencies and ionization behaviors; for instance, generic sample preparation techniques like QuEChERS often yield absolute recoveries below 50% for these compounds in lipid-rich or proteinaceous tissues [1]. Generic internal standards fail to accurately track these specific physical losses or the dynamic ion suppression encountered in the electrospray ionization (ESI) source. Furthermore, utilizing the oxidized labeled counterpart (Crystal Violet-d6) is insufficient for LCV quantification, as the leuco-form possesses different lipophilicity and chromatographic retention times, necessitating the exact leuco-specific deuterated standard to meet stringent regulatory criteria [1].

Matrix Effect and Extraction Loss Normalization in QuEChERS Workflows

In a quantitative LC-MS/MS analysis of triphenylmethane dyes in shrimp using QuEChERS extraction, severe matrix effects and extraction losses were observed. Without internal standard correction, absolute recoveries for related dyes dropped as low as 33% to 83%. However, the incorporation of Leucocrystal Violet-d6 (LCV-d6) as an internal standard successfully corrected the apparent recovery of LCV to 104%, demonstrating its critical role in normalizing significant matrix suppression and physical extraction losses [1].

Evidence DimensionApparent Analytical Recovery (%)
Target Compound Data104% (LCV quantified with LCV-d6 IS correction)
Comparator Or Baseline33% - 83% (Uncorrected recoveries for triphenylmethane dyes without specific SIL-IS)
Quantified DifferenceCorrection of >20% to 70% in apparent recovery, enabling accurate quantification
ConditionsLC-MS/MS analysis of homogenized shrimp tissue following QuEChERS extraction

Ensures regulatory compliance and accurate quantification in complex food matrices where absolute extraction efficiencies are inherently poor.

Achieving High Precision (RSD) at Trace Fortification Levels

Validated LC-MS/MS methods for screening triphenylmethane dyes in fish muscle require exceptional precision at sub-ppb levels. Utilizing LCV-d6 as the internal standard enabled the analytical method to achieve a relative standard deviation (RSD) of less than 16% for within-day and inter-day laboratory reproducibility at trace fortification levels (0.3 to 2.0 µg/kg) [1]. This isotopic correction directly supports achieving a decision limit (CCα) of 0.28 µg/kg for LCV, strictly aligning with the stringent requirements of EU Commission Decision 2002/657/EC [1].

Evidence DimensionMethod Precision (Relative Standard Deviation, RSD)
Target Compound Data<16% RSD at 0.3 - 2.0 µg/kg fortification levels
Comparator Or BaselineNon-isotopic methods (which typically fail to maintain <20% RSD at sub-ppb levels in complex tissues)
Quantified DifferenceConsistent maintenance of <16% RSD across multiple trace concentration levels
ConditionsLC-MS/MS MRM mode via ESI+ in rainbow trout muscle extract

Guarantees that analytical laboratories can pass stringent proficiency tests and maintain accreditation for trace-level veterinary drug residue monitoring.

Essential Component in Standardized Governmental Testing Protocols

The USDA Food Safety and Inspection Service (FSIS) mandates the use of specific isotopically labeled internal standards for the confirmation of malachite green and crystal violet metabolites. LCV-d6 is explicitly required in the official UHPLC-MS/MS method for Siluriformes (catfish) tissue to correct for matrix effects at levels ≥ 1 ppb [1]. The protocol specifies a mixed internal standard working solution containing LCV-d6 to ensure that the highly variable ionization of the leuco-metabolites does not compromise the quantitative reporting against FDA and EPA tolerance values [1].

Evidence DimensionRegulatory Protocol Acceptance
Target Compound DataExplicitly mandated as the IS for LCV quantification in USDA FSIS methods
Comparator Or BaselineGeneric internal standards (Not permitted or validated for this official method)
Quantified DifferenceBinary compliance (Pass/Fail for regulatory method adherence)
ConditionsUHPLC-MS/MS of catfish tissue extracts with ascorbic acid stabilization

Procurement of this exact compound is mandatory for laboratories seeking to perform official USDA-compliant testing for triphenylmethane dye residues.

Routine Aquaculture and Seafood Compliance Testing

LCV-d6 is the standard of choice for high-throughput LC-MS/MS screening of veterinary drug residues in imported and domestic seafood (e.g., shrimp, salmon, tilapia, trout). Its use directly mitigates the severe matrix suppression caused by lipid and protein-rich extracts, ensuring that laboratories meet the strict Minimum Required Performance Limits (MRPL) set by international regulatory bodies [1].

Pharmacokinetic and Metabolism Studies of Triphenylmethane Dyes

In veterinary pharmacology, tracking the in vivo reduction of Crystal Violet to its primary metabolite, Leucocrystal Violet, requires precise quantification. LCV-d6 allows researchers to accurately measure the biological half-life and tissue distribution of the leuco-metabolite without confounding errors introduced by variable extraction efficiencies from different organ tissues[2].

Environmental Water and Sediment Monitoring

For environmental testing laboratories analyzing river water or agricultural runoff for illegal fungicide use, LCV-d6 serves as a critical internal standard. It compensates for the complex and highly variable humic acid and particulate matrices found in environmental samples, enabling reliable sub-ppb trace analysis using solid-phase extraction (SPE) coupled with LC-MS/MS [2].

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

379.289458477 Da

Monoisotopic Mass

379.289458477 Da

Heavy Atom Count

28

Wikipedia

4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)

Dates

Last modified: 08-15-2023

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